

An In-depth Technical Guide to Ethyl 5-oxohexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5-oxohexanoate*

Cat. No.: B130351

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 5-oxohexanoate**, a key synthetic intermediate. The document details its chemical structure, physicochemical properties, experimental protocols for its synthesis, and its application in the development of targeted therapeutics.

Chemical Identity and Structure

Ethyl 5-oxohexanoate, also known as ethyl 4-acetylbutyrate, is a bifunctional organic compound containing both an ester and a ketone functional group. This structure makes it a versatile precursor in various organic syntheses.

- IUPAC Name: **ethyl 5-oxohexanoate**[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₁₄O₃[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Canonical SMILES: CCOC(=O)CCCC(=O)C[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)
- InChIKey: MGPSIDGTLFKDEY-UHFFFAOYSA-N[\[1\]](#)[\[6\]](#)

Structural Formula:

Chemical structure of ethyl 5-oxohexanoate

Physicochemical Properties

The following table summarizes the key quantitative data for **Ethyl 5-oxohexanoate**.

Property	Value	Source
Molecular Weight	158.197 g/mol	[4] [5]
Boiling Point	222.1°C @ 760 mmHg	[4]
65°C @ 0.76 mmHg	[5] [7]	
Density	0.981 - 0.989 g/cm ³	[4] [5]
Refractive Index (n _{20/D})	1.427	[4] [5]
Flash Point	69.4°C	[4]
Vapor Pressure	0.103 mmHg @ 25°C	[4]
Solubility	Chloroform (Sparingly), Methanol (Slightly)	[4]

Experimental Protocols

Detailed methodologies for the synthesis of **Ethyl 5-oxohexanoate** are provided below. The acetoacetic ester synthesis is a common and reliable method for its preparation in a laboratory setting.

Protocol 1: Synthesis of **Ethyl 5-oxohexanoate** via Acetoacetic Ester Synthesis

This protocol is based on the principles of the acetoacetic ester synthesis, a classic method for forming β -keto esters and their derivatives.

Materials:

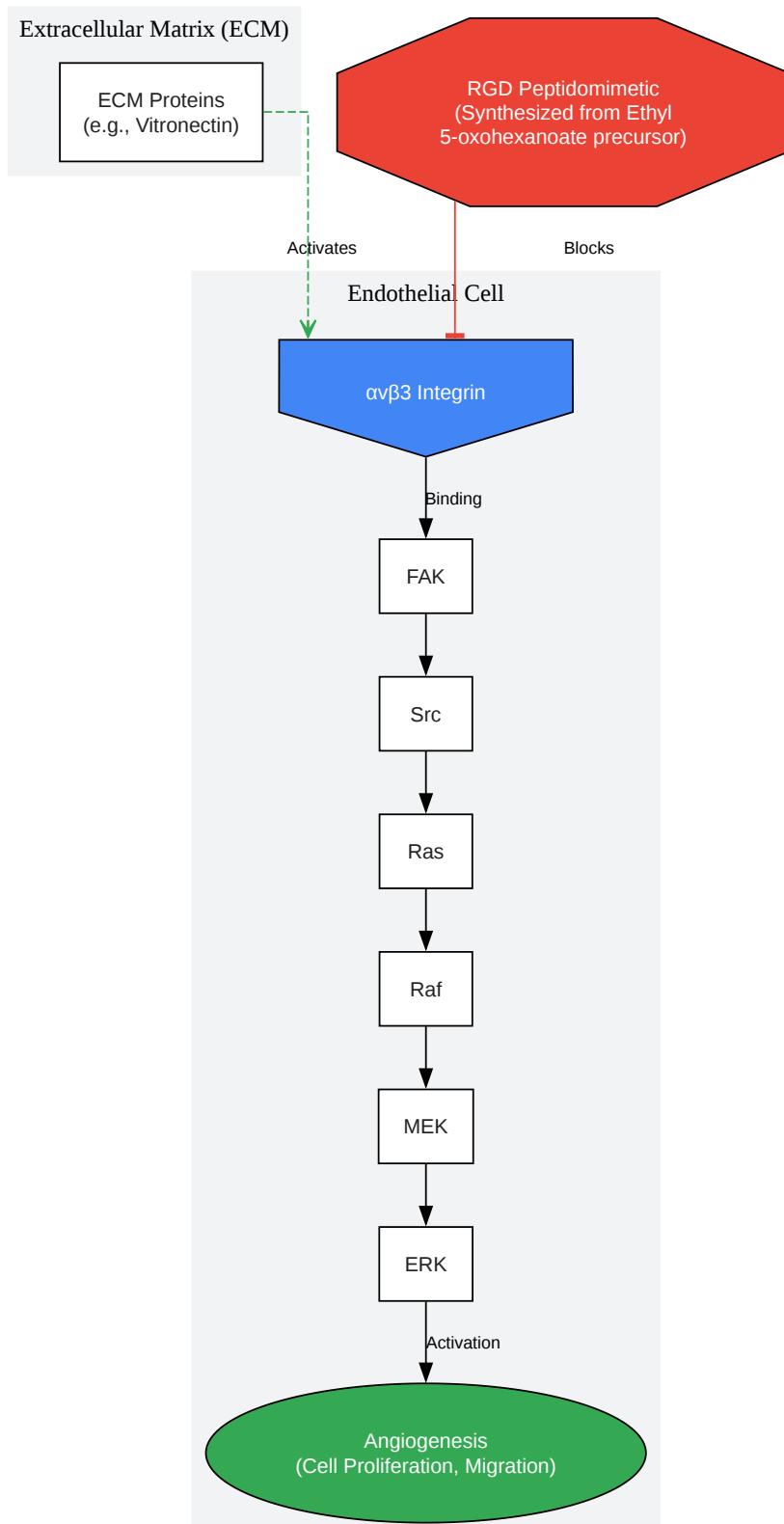
- Ethyl acetoacetate
- Sodium ethoxide
- Anhydrous ethanol

- Ethyl 3-bromopropionate
- Hydrochloric acid (for workup)
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol with stirring. Cool the solution to 0-5°C using an ice bath.
- Alkylation: Add ethyl acetoacetate (1.0 eq) dropwise to the cooled sodium ethoxide solution. After the addition is complete, allow the mixture to stir for 30 minutes. Subsequently, add ethyl 3-bromopropionate (1.0 eq) dropwise.
- Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and transfer it to a separatory funnel.
- Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
- Hydrolysis and Decarboxylation: To the purified intermediate, add a 3M aqueous solution of hydrochloric acid. Heat the mixture to reflux for 4 hours to facilitate hydrolysis and

decarboxylation, yielding **Ethyl 5-oxohexanoate**.

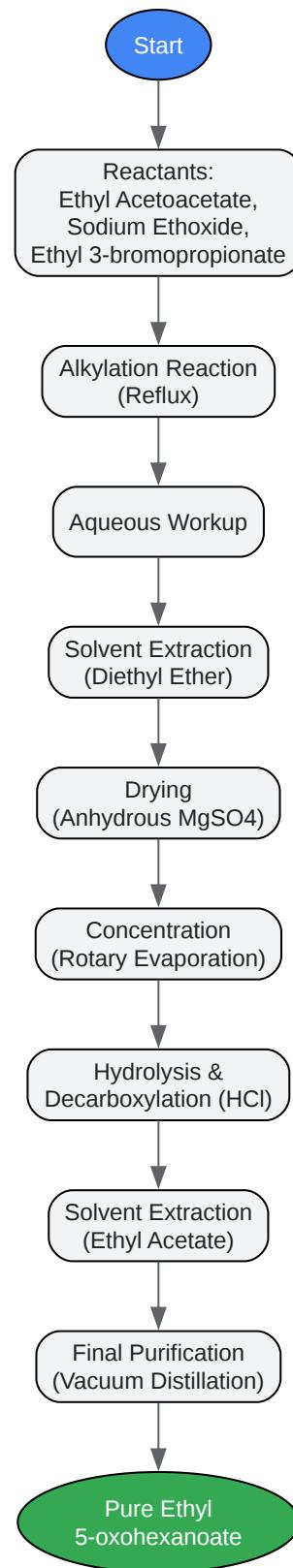

- Final Purification: After cooling, saturate the solution with sodium chloride and extract the product with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.

Application in Drug Development: A Precursor to $\alpha\beta 3$ Integrin Antagonists

Ethyl 5-oxohexanoate serves as a valuable building block in the synthesis of peptidomimetics designed to target specific biological pathways. A significant application is in the creation of antagonists for the $\alpha\beta 3$ integrin, a receptor involved in angiogenesis and tumor metastasis.^[1] ^[5] RGD (Arginine-Glycine-Aspartic acid) containing peptides and peptidomimetics are known to bind to $\alpha\beta 3$ integrin.^[1]

Signaling Pathway of $\alpha\beta 3$ Integrin in Angiogenesis

The diagram below illustrates the role of $\alpha\beta 3$ integrin in promoting angiogenesis and the inhibitory effect of RGD-based antagonists, for which **Ethyl 5-oxohexanoate** is a synthetic precursor.



[Click to download full resolution via product page](#)

Caption: $\alpha v \beta 3$ Integrin Signaling Pathway and RGD Antagonist Inhibition.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of **Ethyl 5-oxohexanoate**.

[Click to download full resolution via product page](#)

Caption: General Workflow for the Synthesis of **Ethyl 5-oxohexanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Pure α V β 3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Radiolabeled Cyclic RGD Peptides as Integrin α v β 3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 5-oxohexanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130351#ethyl-5-oxohexanoate-structural-formula-and-smiles\]](https://www.benchchem.com/product/b130351#ethyl-5-oxohexanoate-structural-formula-and-smiles)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com